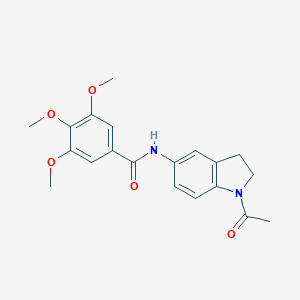
N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-3,4,5-trimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-3,4,5-trimethoxybenzamide, also known as ATB-346, is a novel drug compound that has gained attention in the scientific community for its potential therapeutic applications. ATB-346 is a non-steroidal anti-inflammatory drug (NSAID) that is designed to selectively target the inflammation-causing enzyme cyclooxygenase-2 (COX-2) while sparing the beneficial effects of the COX-1 enzyme.
Mechanism of Action
N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-3,4,5-trimethoxybenzamide selectively targets COX-2 by binding to a specific amino acid residue in the enzyme's active site. This binding prevents the formation of prostaglandins, which are responsible for inflammation and pain. Unlike traditional NSAIDs, which also inhibit the beneficial effects of COX-1, N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-3,4,5-trimethoxybenzamide spares the COX-1 enzyme, which is responsible for maintaining the integrity of the stomach lining and preventing gastrointestinal side effects.
Biochemical and Physiological Effects:
N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-3,4,5-trimethoxybenzamide has been shown to exhibit anti-inflammatory and analgesic effects in preclinical studies. In addition, it has been shown to have potential neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-3,4,5-trimethoxybenzamide has also been shown to have a favorable safety profile and does not cause the gastrointestinal side effects associated with traditional NSAIDs.
Advantages and Limitations for Lab Experiments
One advantage of N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-3,4,5-trimethoxybenzamide is its selectivity for COX-2, which allows for targeted inhibition of inflammation without affecting the beneficial effects of COX-1. In addition, N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-3,4,5-trimethoxybenzamide has a favorable safety profile and does not cause the gastrointestinal side effects associated with traditional NSAIDs. However, one limitation of N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-3,4,5-trimethoxybenzamide is its relatively low solubility, which may affect its bioavailability and limit its use in certain experimental settings.
Future Directions
There are several potential future directions for research on N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-3,4,5-trimethoxybenzamide. One area of interest is the potential use of N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-3,4,5-trimethoxybenzamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the development of more effective formulations of N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-3,4,5-trimethoxybenzamide with improved solubility and bioavailability. Finally, further studies are needed to evaluate the long-term safety and efficacy of N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-3,4,5-trimethoxybenzamide in humans.
Synthesis Methods
The synthesis of N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-3,4,5-trimethoxybenzamide involves a multi-step process that starts with the reaction of 2,3-dihydroindole with acetic anhydride to form 1-acetyl-2,3-dihydro-1H-indole. This intermediate is then reacted with 3,4,5-trimethoxybenzoyl chloride in the presence of a base to form N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-3,4,5-trimethoxybenzamide. The final compound is purified through recrystallization and characterized using various analytical techniques.
Scientific Research Applications
N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-3,4,5-trimethoxybenzamide has been studied extensively for its potential therapeutic applications in various inflammatory conditions such as osteoarthritis, rheumatoid arthritis, and inflammatory bowel disease. Preclinical studies have shown that N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-3,4,5-trimethoxybenzamide is a potent inhibitor of COX-2 and exhibits anti-inflammatory and analgesic effects without causing the gastrointestinal side effects associated with traditional NSAIDs. In addition, N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-3,4,5-trimethoxybenzamide has been shown to have potential neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
Product Name |
N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-3,4,5-trimethoxybenzamide |
|---|---|
Molecular Formula |
C20H22N2O5 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-5-yl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C20H22N2O5/c1-12(23)22-8-7-13-9-15(5-6-16(13)22)21-20(24)14-10-17(25-2)19(27-4)18(11-14)26-3/h5-6,9-11H,7-8H2,1-4H3,(H,21,24) |
InChI Key |
VKLPWUDURVCMDN-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-chloro-2,5-dimethoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide](/img/structure/B300083.png)
![N-[2-(4-tert-butylphenoxy)ethyl]-4-chloro-2,5-dimethoxybenzenesulfonamide](/img/structure/B300086.png)

![N-[2-(4-Chloro-phenyl)-1,1-dimethyl-ethyl]-3,4,5-trimethoxy-benzamide](/img/structure/B300088.png)
![N-[4-(4-chlorophenoxy)phenyl]-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B300089.png)
![N-[2-(Phenylsulfanyl)ethyl]-5-[(phenylsulfonyl)amino]pentanamide](/img/structure/B300090.png)
![N-(2-phenoxyethyl)-5-[(phenylsulfonyl)amino]pentanamide](/img/structure/B300091.png)
![Benzyl 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-pyrrolidinecarboxylate](/img/structure/B300095.png)

![N-[2-(Phenylsulfanyl)ethyl]-2-quinolinecarboxamide](/img/structure/B300098.png)
![3-benzyl-2-[(2-chloro-4,5-difluorobenzyl)sulfanyl]-4(3H)-quinazolinone](/img/structure/B300101.png)
![2-{[3-({[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl}methyl)benzyl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B300103.png)
![2-[(3-benzyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-(2-isopropoxyphenyl)acetamide](/img/structure/B300104.png)
